![molecular formula C19H25BrNO3P B2601890 N-[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline CAS No. 374544-40-8](/img/structure/B2601890.png)

N-[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

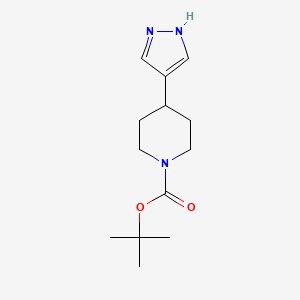

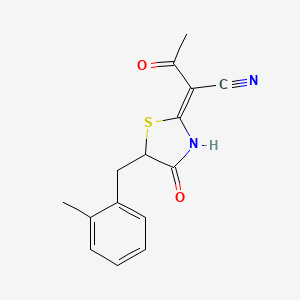

N-[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline is a useful research compound. Its molecular formula is C19H25BrNO3P and its molecular weight is 426.291. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

N-[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline and related compounds have been studied for their corrosion inhibition properties. For example, a compound with a similar structure, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L), was synthesized and evaluated for its ability to inhibit the corrosion of mild steel X52 in acidic environments. The study found that this compound is an efficient corrosion inhibitor, with its effectiveness increasing with concentration. The adsorption of the compound on the steel surface was found to obey Langmuir's isotherm, suggesting a well-ordered monolayer formation on the surface. The relationship between the compound's quantum chemical properties and its inhibition efficiency was also explored using Density Functional Theory (DFT) methods (Daoud et al., 2014).

Electroluminescent Materials

Compounds related to this compound have been investigated for their potential in electroluminescence. A study on a novel class of color-tunable emitting amorphous molecular materials, which includes structures similar to the target compound, demonstrated their ability to function as emitting materials in organic electroluminescent (EL) devices. These compounds exhibit reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and form stable amorphous glasses with high glass-transition temperatures. Their application in EL devices showed multicolor light emission, including white, and their potential as host materials for emissive dopants, allowing for color tuning and enhanced performance (Doi et al., 2003).

Environmental Impact Studies

Another area of research involves the study of the environmental impact of brominated compounds, which are structurally related to this compound. For instance, the effects of various bromobiphenyl congeners on hepatic function in rats were examined. This study assessed the influence of the position and degree of bromination on hepatic enzyme activities and correlated these findings with morphological changes observed through electron microscopy. The results highlighted the complexity of the biological impacts of brominated aromatic compounds, contributing to a better understanding of their potential environmental and health risks (Ecobichon et al., 1979).

Wirkmechanismus

Target of Action

Diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate primarily targets nonstructural protein 14 (nsp14) of the SARS-CoV-2 virus. This protein plays a crucial role in the virus’s replication and transcription processes. By inhibiting nsp14, diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate can potentially disrupt the viral life cycle and reduce the virus’s ability to proliferate .

Mode of Action

Diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate interacts with nsp14 by binding to its active site. This binding inhibits the protein’s methyltransferase activity, which is essential for the capping of viral mRNA. Without proper capping, the viral mRNA is more susceptible to degradation and less efficient in translation, thereby hindering the virus’s ability to produce proteins necessary for its replication .

Biochemical Pathways

The inhibition of nsp14 by diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate affects several downstream biochemical pathways. Primarily, it disrupts the viral RNA synthesis pathway, leading to a decrease in viral RNA replication. This disruption also affects the protein synthesis pathway, as the uncapped viral mRNA is less stable and less likely to be translated into functional viral proteins .

Pharmacokinetics

The pharmacokinetics of diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed into the bloodstream and distributed to various tissues, including the lungs, where SARS-CoV-2 primarily infects. It undergoes metabolic processing in the liver, where it is converted into active metabolites. These metabolites are then excreted primarily through the kidneys. The bioavailability of diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate is influenced by its lipophilicity, which facilitates its passage through cell membranes .

Result of Action

The molecular and cellular effects of diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate’s action include a significant reduction in viral replication and protein synthesis. This leads to a decrease in viral load within the host, potentially alleviating symptoms and reducing the severity of the infection. The compound’s action also triggers an immune response, as the reduced viral load allows the host’s immune system to more effectively target and eliminate the virus .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of diisopropyl ((4-bromophenyl)(phenylamino)methyl)phosphonate The compound is most stable at physiological pH and body temperature. Additionally, the presence of other medications or compounds can affect its absorption and metabolism, potentially altering its efficacy .

: Source

Eigenschaften

IUPAC Name |

N-[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BrNO3P/c1-14(2)23-25(22,24-15(3)4)19(16-10-12-17(20)13-11-16)21-18-8-6-5-7-9-18/h5-15,19,21H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNBPKCZFUMXHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(C1=CC=C(C=C1)Br)NC2=CC=CC=C2)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BrNO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B2601812.png)

![2-N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylpyrrole-2,4-dicarboxamide](/img/structure/B2601815.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2601818.png)

![2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2601819.png)

![6-imino-2-oxo-5-{[(E)-3-thienylmethylidene]amino}-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2601822.png)

![N-(2-ethoxyphenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide](/img/structure/B2601823.png)

![1-[1,1'-Biphenyl]-4-yl-3-[4-(4-methoxyphenyl)piperazino]-1-propanone](/img/structure/B2601830.png)